molecular formula C8H9NO2 B1289576 3-Amino-5-methylbenzoic acid CAS No. 2305-37-5

3-Amino-5-methylbenzoic acid

Cat. No.: B1289576
CAS No.: 2305-37-5
M. Wt: 151.16 g/mol
InChI Key: CWBYBPGSAFKSEJ-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzoic acid is an organic compound with the chemical formula C9H9NO2. It is a derivative of benzoic acid and appears as a white crystalline solid. This compound is soluble in hot water, alcohols, and ether solvents, but only slightly soluble in cold water . It is used as an intermediate in organic synthesis, particularly in the production of drugs, dyes, and photosensitive materials .

Biochemical Analysis

Biochemical Properties

3-Amino-5-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules. Additionally, this compound can bind to certain proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This modulation can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression levels of target genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and potential toxicity to organs. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound can be metabolized by aminotransferases, leading to the formation of different amino acid derivatives. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. Understanding the transport mechanisms is important for determining the bioavailability and efficacy of this compound in different biological contexts .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria, nucleus, or cytoplasm. This localization is crucial for its activity and function, as it determines the specific interactions and effects of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to prepare 3-amino-5-methylbenzoic acid involves the reduction of 3-nitro-5-methylbenzoic acid. This reduction is typically carried out using hydrogen in the presence of a catalyst . The reaction conditions include maintaining a hydrogen atmosphere and using a suitable solvent for the hydrogenation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the nitration of m-toluic acid to produce 3-nitro-5-methylbenzoic acid, followed by catalytic hydrogenation to yield the desired product . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Produces quinones or other oxidized derivatives.

    Reduction: Yields this compound from its nitro precursor.

    Substitution: Results in halogenated derivatives of this compound.

Comparison with Similar Compounds

  • 3-Amino-5-chloro-4-methylbenzoic acid
  • 3-Amino-5-bromo-4-methylbenzoic acid
  • 3-Amino-5-fluoro-4-methylbenzoic acid

Comparison: 3-Amino-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its halogenated analogs, it may exhibit different reactivity and biological activity profiles. For example, the presence of a methyl group instead of a halogen can influence its solubility, melting point, and overall reactivity in chemical reactions .

Properties

IUPAC Name

3-amino-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBYBPGSAFKSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593447
Record name 3-Amino-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-37-5
Record name 3-Amino-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2305-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2305-37-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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